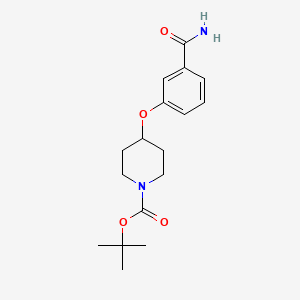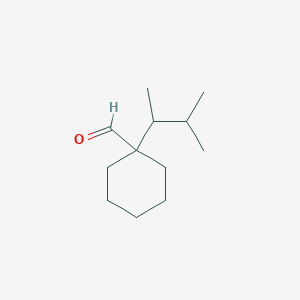
1-(3-Methylbutan-2-yl)cyclohexane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methylbutan-2-yl)cyclohexane-1-carbaldehyde is an organic compound with the molecular formula C12H22O It is a cycloalkane derivative, characterized by a cyclohexane ring substituted with a 3-methylbutan-2-yl group and an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylbutan-2-yl)cyclohexane-1-carbaldehyde typically involves the alkylation of cyclohexanone followed by oxidation. One common method includes:
Alkylation: Cyclohexanone is reacted with 3-methylbutan-2-yl bromide in the presence of a strong base such as sodium hydride (NaH) to form the corresponding alkylated cyclohexanone.
Oxidation: The alkylated cyclohexanone is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This often involves continuous flow reactors and the use of catalysts to enhance reaction rates and yields.
化学反応の分析
Types of Reactions: 1-(3-Methylbutan-2-yl)cyclohexane-1-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the aldehyde group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as Grignard reagents (RMgX), organolithium compounds (RLi).
Major Products:
Oxidation: 1-(3-Methylbutan-2-yl)cyclohexane-1-carboxylic acid.
Reduction: 1-(3-Methylbutan-2-yl)cyclohexane-1-methanol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
科学的研究の応用
1-(3-Methylbutan-2-yl)cyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of fragrances and flavoring agents due to its aldehyde group.
作用機序
The mechanism of action of 1-(3-Methylbutan-2-yl)cyclohexane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which is a key step in many biochemical pathways. Additionally, the compound can undergo redox reactions, influencing cellular redox states and signaling pathways.
類似化合物との比較
Cyclohexane-1-carbaldehyde: Lacks the 3-methylbutan-2-yl group, making it less sterically hindered.
1-(2-Methylpropyl)cyclohexane-1-carbaldehyde: Similar structure but with a different alkyl substituent, leading to different chemical properties.
Uniqueness: 1-(3-Methylbutan-2-yl)cyclohexane-1-carbaldehyde is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of the 3-methylbutan-2-yl group provides steric hindrance, affecting the compound’s interactions with other molecules and its overall stability.
特性
分子式 |
C12H22O |
|---|---|
分子量 |
182.30 g/mol |
IUPAC名 |
1-(3-methylbutan-2-yl)cyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C12H22O/c1-10(2)11(3)12(9-13)7-5-4-6-8-12/h9-11H,4-8H2,1-3H3 |
InChIキー |
WMDRRHRMGURCHM-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C)C1(CCCCC1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


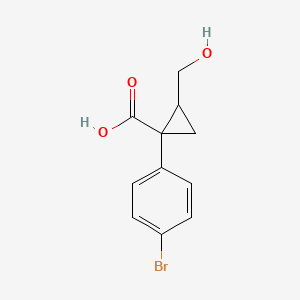
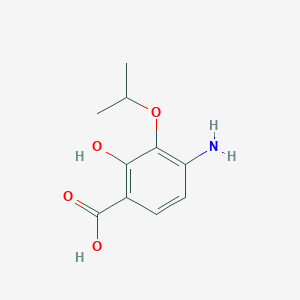
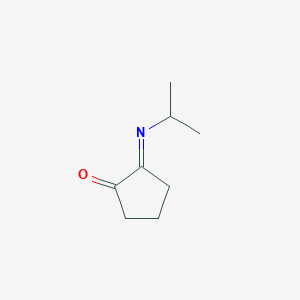
![5-(4-Methoxyphenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B13084087.png)
![2-Cyclopropyl-N-isobutyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13084103.png)
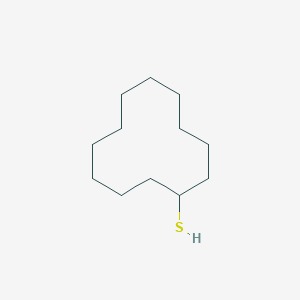
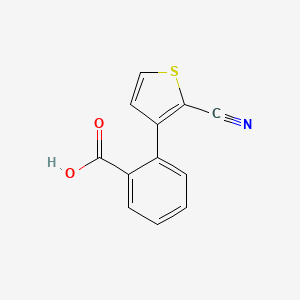

![2-amino-N-cyclopropyl-N-[(1S)-1-pyridin-2-ylethyl]propanamide](/img/structure/B13084130.png)
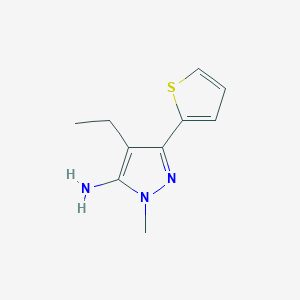
![1-(Tetrahydro-2h-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-benzo[d]imidazole](/img/structure/B13084147.png)
![7-Hydroxy-3-iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13084152.png)

